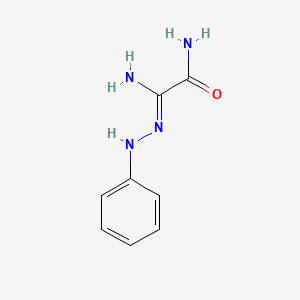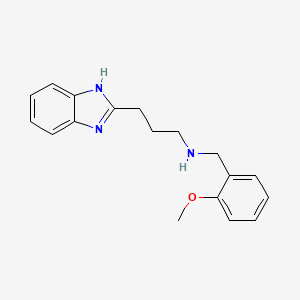![molecular formula C16H10FIO3 B13376231 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one](/img/structure/B13376231.png)
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a fluorophenyl group, an acryloyl group, a hydroxy group, and an iodo-substituted cycloheptatrienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Acryloyl Intermediate: The reaction between 4-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine forms the acryloyl intermediate.
Cycloheptatrienone Formation: The intermediate is then subjected to a cyclization reaction with iodine and a suitable catalyst to form the cycloheptatrienone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acryloyl group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkyl-substituted derivative.
Substitution: Formation of azide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound’s fluorophenyl and acryloyl groups allow it to bind to enzymes and receptors, modulating their activity. The hydroxy and iodine groups further enhance its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxybenzoic acid
- 4-[3-(4-Fluorophenyl)acryloyl]phenylcarbamic acid tert-butyl ester
Uniqueness
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one stands out due to its unique combination of functional groups and the presence of an iodine atom, which is less common in similar compounds. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H10FIO3 |
|---|---|
Molekulargewicht |
396.15 g/mol |
IUPAC-Name |
3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxy-7-iodocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H10FIO3/c17-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(18)16(21)15(12)20/h1-9H,(H,20,21)/b9-6+ |
InChI-Schlüssel |
WOMPPHVVEIGWGE-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC(=C(C(=O)C(=C1)I)O)C(=O)/C=C/C2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC(=C(C(=O)C(=C1)I)O)C(=O)C=CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B13376150.png)
![3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone](/img/structure/B13376158.png)
![6-(3-Chlorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376160.png)

![2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide](/img/structure/B13376179.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclohexylamine](/img/structure/B13376186.png)
![(3aS,6R)-2-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B13376188.png)
![6,6'-Bis{[2-(butylamino)-2-oxoethyl]sulfanyl}-2,2'-bipyridine](/img/structure/B13376190.png)
![4-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-2(1H)-pyrimidinethione](/img/structure/B13376192.png)
![1-Amino-6-(2,4-dichlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13376194.png)


![Ethyl 4-(8-tert-butyl-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl)benzoate](/img/structure/B13376223.png)
![1-Phenyl-5-[5-(3-trifluoromethylphenyl)-1H-pyrazol-4-yl]-1H-tetrazole](/img/structure/B13376227.png)
